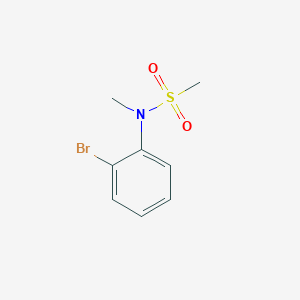

N-(2-Bromophenyl)-N-methylmethanesulfonamide

Übersicht

Beschreibung

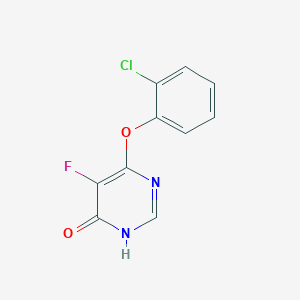

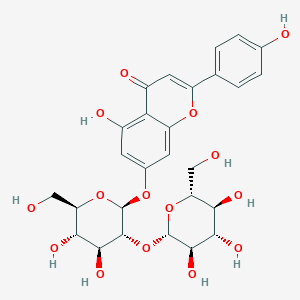

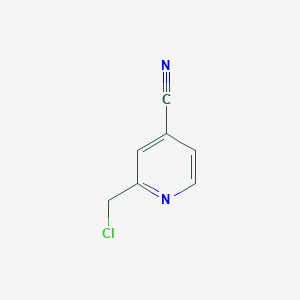

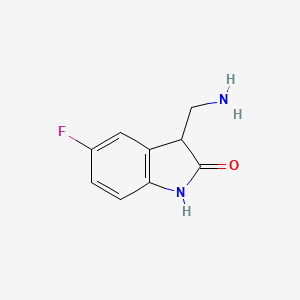

N-(2-Bromophenyl)-N-methylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their wide range of applications in medicinal chemistry and as intermediates in organic synthesis. The presence of the bromophenyl group suggests potential reactivity for further functionalization through cross-coupling reactions.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. One approach involves the cross-coupling of bromopyridine with primary and secondary alkyl and aryl sulfonamides, catalyzed by copper(I) iodide and a bipyridine ligand . Although the specific synthesis of N-(2-Bromophenyl)-N-methylmethanesulfonamide is not detailed in the provided papers, similar methodologies could potentially be applied, using 2-bromophenyl bromide as the aryl halide and N-methylmethanesulfonamide as the sulfonamide component.

Molecular Structure Analysis

The molecular structure of N-(2-Bromophenyl)-N-methylmethanesulfonamide would consist of a bromophenyl ring attached to a sulfonamide group where the nitrogen is further methylated. The papers provided do not give specific details on the molecular structure of this compound, but general knowledge of sulfonamide chemistry and the influence of substituents on the phenyl ring can be inferred to predict its properties .

Chemical Reactions Analysis

Sulfonamides, including those with a bromophenyl substituent, can participate in various chemical reactions. The bromine atom on the phenyl ring makes it susceptible to nucleophilic aromatic substitution, facilitating the introduction of different functional groups. The sulfonamide nitrogen can also be involved in the formation of additional bonds, potentially leading to the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-Bromophenyl)-N-methylmethanesulfonamide would be influenced by both the sulfonamide group and the bromophenyl moiety. The compound is likely to be a solid at room temperature with a relatively high melting point due to the presence of the sulfonamide group. The bromine atom would increase the compound's density and molecular weight. The papers provided do not offer specific data on the physical and chemical properties of this compound, but general trends in sulfonamide chemistry can be applied to hypothesize its characteristics .

Wissenschaftliche Forschungsanwendungen

Brominated Compounds in Research

Brominated compounds, including novel brominated flame retardants, have been extensively studied for their occurrence in indoor air, dust, consumer goods, and food. These studies emphasize the need for research on their environmental fate, toxicity, and the development of optimized analytical methods for their detection and quantification. Such research applications highlight concerns about the environmental and health impacts of these compounds and the importance of monitoring their levels in various matrices (Zuiderveen et al., 2020).

Sulfonamide Research Applications

Sulfonamides are a significant class of compounds with a wide range of applications, including their use as bacteriostatic antibiotics, diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent patents and studies have focused on the development of new sulfonamide inhibitors targeting various enzymes and receptors, highlighting their importance in drug discovery and development for treating diseases such as cancer, glaucoma, and infections. These studies underscore the versatility of sulfonamides in medicinal chemistry and their potential for creating new therapies (Gulcin & Taslimi, 2018).

Environmental and Analytical Chemistry Applications

The study and development of methods for the microbial degradation of polyfluoroalkyl chemicals, including the examination of biodegradability, defluorination potential, and the identification of degradation intermediates, are crucial for understanding the environmental fate of these substances. This area of research is vital for assessing the environmental impact of fluorinated compounds and for developing strategies to mitigate their persistence in the environment (Liu & Mejia Avendaño, 2013).

Eigenschaften

IUPAC Name |

N-(2-bromophenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-10(13(2,11)12)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEOQJILAXCBEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1Br)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737330 | |

| Record name | N-(2-Bromophenyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Bromophenyl)-N-methylmethanesulfonamide | |

CAS RN |

553652-34-9 | |

| Record name | N-(2-Bromophenyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'':7'',2''''-Ter-9,9'-spirobi[9H-fluorene]](/img/structure/B3029077.png)